3-[4-(3-Methoxyphenyl)piperazin-1-yl]-1-(3-methylphenyl)pyrrolidine-2,5-dione
Description
3-[4-(3-Methoxyphenyl)piperazin-1-yl]-1-(3-methylphenyl)pyrrolidine-2,5-dione is a synthetic pyrrolidine-2,5-dione derivative featuring a 3-methylphenyl group at position 1 and a 3-methoxyphenyl-substituted piperazine moiety at position 2. This compound belongs to a class of molecules explored for their anticonvulsant, analgesic, and receptor-modulating properties. Its structural framework combines a rigid pyrrolidine-2,5-dione core with a piperazine ring, enabling interactions with diverse biological targets, including serotonin receptors (5-HT1A) and ion channels .
Properties
IUPAC Name |
3-[4-(3-methoxyphenyl)piperazin-1-yl]-1-(3-methylphenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c1-16-5-3-7-18(13-16)25-21(26)15-20(22(25)27)24-11-9-23(10-12-24)17-6-4-8-19(14-17)28-2/h3-8,13-14,20H,9-12,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZMHPDJSHUWISB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(3-Methoxyphenyl)piperazin-1-yl]-1-(3-methylphenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost, and environmental considerations. Optimization of reaction parameters is crucial to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The piperazine moiety in the compound is highly reactive due to its secondary amine groups, enabling nucleophilic substitution under specific conditions.
For example, alkylation with 1-bromo-3-chloropropane under basic conditions (e.g., K₂CO₃) can extend the piperazine side chain, as seen in analogous piperazine-pyrrolidine-dione derivatives .
Hydrolysis of the Imide Group
The pyrrolidine-2,5-dione (succinimide) ring is susceptible to hydrolysis, particularly under acidic or basic conditions:
This reactivity is critical for modifying the core structure to generate bioactive analogs, as demonstrated in anticonvulsant drug development .
Oxidation and Reduction Reactions
Functional groups such as methoxy and aromatic rings influence redox behavior:
Reduction of the imide to amine derivatives enhances lipophilicity, potentially improving CNS penetration .
Mannich Reactions
The secondary amines in piperazine participate in Mannich-type reactions:
| Reaction Type | Reagents/Conditions | Outcome | Reference |
|---|---|---|---|
| Aminoalkylation | Formaldehyde, secondary amines | Formation of tertiary amine derivatives with extended alkyl chains. |
This reaction is pivotal in synthesizing anticonvulsant agents, where Mannich bases improve receptor binding .
Electrophilic Aromatic Substitution
The 3-methylphenyl and 3-methoxyphenyl groups undergo substitution:
| Reaction Type | Reagents/Conditions | Outcome | Reference |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | Introduction of nitro groups at para/ortho positions. | |
| Halogenation | Cl₂, FeCl₃ (catalyst) | Chlorination of aromatic rings. |
Such modifications are used to optimize pharmacokinetic properties in drug discovery .
Complexation with Metal Ions
The imide and piperazine groups can act as ligands:
| Reaction Type | Reagents/Conditions | Outcome | Reference |
|---|---|---|---|
| Coordination Chemistry | Transition metals (e.g., Cu²⁺, Fe³⁺) | Formation of metal complexes for catalytic or therapeutic applications. |
Scientific Research Applications
Medicinal Chemistry
The compound is under investigation for its potential therapeutic effects, particularly in treating neurological disorders such as depression and anxiety. Its structural characteristics allow it to interact with various neurotransmitter receptors, including serotonin and dopamine receptors, which are crucial in mood regulation and cognitive functions.
Pharmacological Studies
Research has indicated that this compound may function as both an agonist and antagonist at specific receptor sites. Understanding its binding affinity and selectivity can provide insights into its pharmacodynamics and potential side effects.
Chemical Synthesis
As a versatile building block in organic synthesis, this compound can be utilized to create more complex molecules. Its piperazine ring structure is particularly valuable for synthesizing derivatives with enhanced biological activity or altered pharmacokinetic profiles.
Material Science
The compound's unique chemical properties make it suitable for developing new materials, particularly in the field of polymers and coatings where specific interactions at the molecular level are required.
- Neuropharmacological Studies : In vitro studies have shown that this compound exhibits significant activity at serotonin receptors, suggesting its potential as an antidepressant.
- Synthesis of Derivatives : Research has demonstrated successful synthesis of various derivatives from this compound, leading to enhanced efficacy in targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 3-[4-(3-Methoxyphenyl)piperazin-1-yl]-1-(3-methylphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Anticonvulsant Activity
Target Compound vs. Chlorophenyl Analogs :
- N-[{4-(3-Chlorophenyl)-piperazin-1-yl}-methyl]-3-(2-chlorophenyl)-pyrrolidine-2,5-dione (ED50 = 14.18 mg/kg in MES test) demonstrated higher potency than the target compound, likely due to electron-withdrawing chloro substituents enhancing receptor affinity .
- Target Compound : Lacks chloro groups; the 3-methoxyphenyl group (electron-donating) may reduce anticonvulsant efficacy but improve safety margins.
Spacer Length Impact :
- Ethylene or propylene spacers (e.g., compounds XX-XXII in ) between piperazine and pyrrolidine-dione improved anticonvulsant activity (ED50 ~100 mg/kg). The target compound’s shorter spacer may limit flexibility and target engagement .
Table 1: Anticonvulsant Activity Comparison
Analgesic and Antiallodynic Activity
Comparison with 3-(3-Methylthiophen-2-yl) Analogs :
- Compound 3 (): At 30 mg/kg, mitigated tactile allodynia but showed weak thermal hyperalgesia inhibition.
- Sedation Profile: The target compound’s lack of morpholinoethyl groups (cf. ) suggests reduced sedative effects at therapeutic doses.
Structural and Physicochemical Properties
Substituent Effects :
- Electron-Withdrawing vs. Electron-Donating Groups : Chloro or trifluoromethyl groups (e.g., KA-232 , ) increase metabolic stability and receptor affinity compared to methoxy groups .
- Piperazine Aryl Modifications : 4-Fluorophenyl analogs () exhibit higher logP (2.45 vs. 2.12) and molecular weight (394.4 vs. 376.4), influencing blood-brain barrier penetration .
Table 2: Physicochemical Comparison
| Compound | Molecular Weight | logP | Aqueous Solubility |
|---|---|---|---|
| Target Compound | 376.4 | 2.12 | Low |
| 3-[4-(4-Fluorophenyl)piperazinyl] analog | 394.4 | 2.45 | Moderate |
| KA-232 () | 452.3 | 3.10 | Low |
Multi-Target Potential
- 5-HT1A/SERT Dual Modulators : Derivatives with indol-3-yl groups () show serotonin transporter (SERT) inhibition. The target compound’s 3-methylphenyl group may limit SERT affinity but retain 5-HT1A activity .
Biological Activity
The compound 3-[4-(3-methoxyphenyl)piperazin-1-yl]-1-(3-methylphenyl)pyrrolidine-2,5-dione is a member of the pyrrolidine-2,5-dione derivative family, which has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesis methods, and relevant research findings.
- Molecular Formula : C22H25N3O3
- Molecular Weight : 379.45 g/mol
- IUPAC Name : this compound
- CAS Number : 489422-09-5
Research indicates that compounds like this compound act as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) . IDO1 is an enzyme involved in the kynurenine pathway of tryptophan metabolism, which plays a significant role in immune regulation and cancer progression. By inhibiting this enzyme, these compounds may enhance antitumor immunity and have potential applications in cancer therapy .
Biological Activities
The biological activities of this compound can be categorized into several key areas:
Anticancer Activity
Studies have shown that pyrrolidine derivatives exhibit significant anticancer properties. The inhibition of IDO1 by this compound may lead to reduced tumor growth and enhanced immune response against cancer cells .
Neuroprotective Effects
Research suggests that derivatives with similar structures can protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases .
Antidiabetic Potential
Recent studies have indicated that piperazine derivatives may possess antidiabetic properties, showing lower cytotoxicity and effective inhibition of carbohydrate-hydrolyzing enzymes . The specific effects of this compound on glucose metabolism need further exploration.
Case Studies and Research Findings
A selection of relevant studies highlights the biological activities and potential therapeutic applications of the compound:
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions. A common method includes the reaction of 3-methoxyphenylpiperazine with 3-methylphenylacetyl chloride under basic conditions. Purification techniques such as recrystallization or high-performance liquid chromatography (HPLC) are often employed to achieve high purity levels .
Q & A
Q. How can researchers optimize the synthesis of 3-[4-(3-Methoxyphenyl)piperazin-1-yl]-1-(3-methylphenyl)pyrrolidine-2,5-dione to improve yield and purity?
Methodological Answer:
- Design of Experiments (DoE): Use statistical methods like factorial design to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions . For example, a central composite design can minimize the number of experiments while maximizing data on interactions between variables.
- Purification Techniques: Employ gradient elution in HPLC or crystallization protocols to isolate the compound with >99% purity, as demonstrated in analogous piperazine-pyrrolidine dione syntheses .
- Kinetic Monitoring: Track reaction progress using TLC or in-situ NMR to identify side products and adjust reaction time or stoichiometry .
Q. What analytical techniques are most reliable for characterizing the structural integrity of this compound?
Methodological Answer:
Q. How should researchers design a stability study for this compound under varying pH and temperature conditions?
Methodological Answer:
- Forced Degradation: Expose the compound to acidic (HCl), basic (NaOH), and neutral buffers at elevated temperatures (40–80°C) and analyze degradation products via LC-MS .
- Kinetic Modeling: Use Arrhenius plots to extrapolate shelf-life under standard storage conditions, similar to hydrolysis studies of related compounds .
Advanced Research Questions
Q. What computational strategies can elucidate the reaction mechanism of this compound’s formation?
Methodological Answer:
- Quantum Chemical Calculations: Apply density functional theory (DFT) to map potential energy surfaces and identify transition states, as practiced in ICReDD’s reaction path search methods .
- Molecular Dynamics (MD): Simulate solvent effects and intermediate stability using explicit solvent models to refine synthetic pathways .
Q. How can contradictory data in pharmacological profiling (e.g., receptor affinity vs. in vivo efficacy) be resolved?
Methodological Answer:
- Meta-Analysis: Use hierarchical clustering or Bayesian statistics to reconcile discrepancies between in vitro binding assays (e.g., serotonin receptor subtypes) and in vivo pharmacokinetic data .
- Feedback Loops: Integrate computational predictions (e.g., molecular docking) with experimental IC₅₀ values to validate target engagement, following ICReDD’s iterative design framework .
Q. What methodologies are recommended for studying the compound’s membrane permeability and blood-brain barrier (BBB) penetration?
Methodological Answer:
- In Silico Predictions: Use QSAR models to estimate logP and polar surface area (PSA) for BBB penetration potential .
- In Vitro Assays: Perform parallel artificial membrane permeability assays (PAMPA) or Madin-Darby canine kidney (MDCK) cell monolayers to measure passive diffusion .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
